Pentacarbonylbromorhenium
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Overview
Description
Pentacarbonylbromorhenium, also known as bromopentacarbonylrhenium, is an organometallic compound with the chemical formula Re(CO)5Br. It is a colorless solid that sublimes at 85-90°C under reduced pressure. This compound is commonly used as a precursor for synthesizing other rhenium complexes .
Preparation Methods
Pentacarbonylbromorhenium can be synthesized through several methods:
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Oxidation of Dirhenium Decacarbonyl with Bromine: : [ \text{Re}2(\text{CO}){10} + \text{Br}_2 \rightarrow 2 \text{ReBr}(\text{CO})_5 ] This method involves the oxidation of dirhenium decacarbonyl with bromine, resulting in the formation of this compound .
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Reductive Carbonylation of Rhenium(III) Bromide: : [ \text{ReBr}_3 + 2 \text{Cu} + 5 \text{CO} \rightarrow \text{ReBr}(\text{CO})_5 + 2 \text{CuBr} ] In this method, rhenium(III) bromide is reduced in the presence of carbon monoxide and copper, producing this compound and copper(I) bromide as a byproduct .
Chemical Reactions Analysis
Pentacarbonylbromorhenium undergoes various chemical reactions, including:
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Reduction: : [ \text{Re}(\text{CO})_5\text{Br} + \text{Zn} + \text{HO}_2\text{CCH}_3 \rightarrow \text{ReH}(\text{CO})_5 + \text{ZnBrO}_2\text{CCH}_3 ] This reaction involves the reduction of this compound with zinc and acetic acid, forming pentacarbonylhydridorhenium .
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Substitution: : [ \text{Re}(\text{CO})_5\text{Br} + \text{[NEt}_4]_2[\text{ReBr}_3(\text{CO})_3] \rightarrow \text{[NEt}_4]_2[\text{ReBr}_3(\text{CO})_3] ] In this reaction, this compound reacts with tetraethylammonium bromide in diglyme to form a tricarbonyl complex .
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Hydrolysis: : [ \text{Re}(\text{CO})_5\text{Br} + 3 \text{H}_2\text{O} \rightarrow [\text{Re}(\text{H}_2\text{O})_3(\text{CO})_3]\text{Br} + 2 \text{CO} ] Heating this compound in water results in the formation of a triaquo complex .
Scientific Research Applications
Pentacarbonylbromorhenium has several scientific research applications:
Solar Energy Conversion:
Study of π-electron Deficient Complexes: It is used to study π-electron deficient complexes between tricarbonylhalorhenium and diimine ligands.
Mechanism of Action
The mechanism of action of pentacarbonylbromorhenium involves its ability to form complexes with various ligands. The compound’s carbonyl groups can participate in coordination chemistry, allowing it to interact with different molecular targets and pathways. This interaction can lead to the formation of new complexes with unique properties and reactivities .
Comparison with Similar Compounds
Pentacarbonylbromorhenium can be compared with other similar compounds, such as:
Pentacarbonylchlororhenium: This compound has a similar structure but contains a chlorine atom instead of a bromine atom.
Pentacarbonylhydridorhenium: This compound contains a hydrogen atom instead of a halogen.
Dirhenium Decacarbonyl: This compound is a precursor for the synthesis of this compound and other rhenium complexes.
This compound is unique due to its specific reactivity with bromine and its ability to form various complexes with different ligands.
Properties
IUPAC Name |
bromorhenium;carbon monoxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJBOTGGBYFKEJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrO5Re |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-21-4 |
Source
|
Record name | Bromopentacarbonylrhenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromopentacarbonylrhenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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